tert-Butyl 2-amino-3-ethylbenzoate
Description
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-ethylbenzoate |
InChI |
InChI=1S/C13H19NO2/c1-5-9-7-6-8-10(11(9)14)12(15)16-13(2,3)4/h6-8H,5,14H2,1-4H3 |
InChI Key |
SXPWPPAJAPVXAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-amino-3-ethylbenzoate typically involves the esterification of 2-amino-3-ethylbenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification .
Industrial Production Methods: In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-3-ethylbenzoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by metal alkoxides or acids.
Aminolysis: The ester can react with amines to form amides, typically mediated by reagents such as phosphorus trichloride (PCl3).
Substitution Reactions:
Common Reagents and Conditions:
Transesterification: Catalysts such as sodium tert-butoxide or lithium tert-butoxide are commonly used.
Aminolysis: PCl3 is often used to mediate the conversion of esters to amides.
Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Transesterification: Produces different esters depending on the alcohol used.
Aminolysis: Results in the formation of amides.
Substitution Reactions:
Scientific Research Applications
Chemistry: tert-Butyl 2-amino-3-ethylbenzoate is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through reactions such as transesterification and substitution .
Biology and Medicine: This compound can be used in the synthesis of pharmaceuticals, particularly in the development of drugs that require specific ester functionalities .
Industry: In industrial applications, tert-butyl esters are used in the production of polymers, resins, and other materials that benefit from the stability and reactivity of the tert-butyl group .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-ethylbenzoate in chemical reactions often involves the formation of a tetrahedral intermediate. For example, in transesterification reactions, the tert-butoxide anion acts as a nucleophile, attacking the carbonyl carbon of the ester to form the intermediate, which then collapses to yield the transesterified product .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Physical and Chemical Properties
*Estimates based on structural analogs.
Key Comparative Analysis
Reactivity and Stability this compound is expected to exhibit greater stability than tert-butyl alcohol, which reacts explosively with oxidizers (e.g., peroxides) and acids to release flammable gases (e.g., isobutylene) . The ester’s tert-butyl group and aromatic backbone likely reduce reactivity compared to the alcohol. In contrast, tert-butyl alcohol’s flammability (NFPA rating: Health 2, Flammability 3) necessitates stringent controls, including explosion-proof equipment and respiratory protection at concentrations >100 ppm .
This compound: No acute toxicity data available, though similar esters (e.g., pyrrolidinecarboxylate) are labeled as low-risk in SDSs . The amino group may introduce unknown chronic hazards, warranting caution.
Handling and Storage
- Both compounds require ventilation and PPE. However, tert-butyl alcohol demands additional measures (e.g., grounding containers, avoiding ignition sources) due to flammability .
- The benzoate ester’s storage recommendations align with general lab practices for stable organics: dry, sealed containers away from incompatible substances .
Ecological Impact No ecological data are available for this compound, whereas tert-butyl alcohol lacks comprehensive ecotoxicity profiles despite its widespread industrial use .
Research Findings and Gaps
- Structural Influence on Reactivity: The tert-butyl group in esters reduces volatility and reactivity compared to alcohols, making esters like this compound preferable in synthetic applications requiring stability .
- Toxicity Data Deficiency : While tert-butyl alcohol’s hazards are well-documented, the benzoate ester’s toxicological profile remains uncharacterized. This gap underscores the need for targeted studies, particularly on mutagenicity and reproductive effects .
- Regulatory Status : tert-Butyl alcohol is regulated under OSHA and NIOSH exposure limits, whereas the benzoate ester lacks specific regulatory oversight, reflecting its niche research use .
Biological Activity
tert-Butyl 2-amino-3-ethylbenzoate is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in medicinal chemistry, particularly in antibacterial and anticancer applications.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-3-ethylbenzoic acid with tert-butyl alcohol in the presence of a suitable coupling agent. This method allows for the formation of the ester bond, which is crucial for the biological activity of the compound.
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of 2-amino-3-acyl-tetrahydrobenzothiophenes have shown efficacy against uropathogenic Escherichia coli by inhibiting biofilm formation without affecting bacterial growth . This suggests that structural modifications can enhance antibacterial activity, highlighting the importance of SAR studies.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Activity (MIC) | Mechanism |
|---|---|---|
| Compound 2 | Low µM | Inhibits biofilm formation |
| Compound 3 | Low µM | Prevents pili formation |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that certain amino acid analogs, including those related to this compound, can inhibit the growth of various breast cancer cell lines such as MCF-7 and SK-BR-3 . These compounds act by targeting metabolic pathways critical for cancer cell proliferation.
Table 2: Anticancer Activity on Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | TBD | 24 h |
| SK-BR-3 | TBD | 72 h |
| MDA-MB-231 | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Studies suggest that modifications at specific positions on the benzoate ring can enhance or diminish activity. For instance, substituents at the C-2 position are critical for maintaining antibacterial efficacy .
Figure 1: Proposed SAR for this compound
SAR Diagram (Placeholder for actual diagram)
Case Studies
- Antibiofilm Activity : A study demonstrated that certain derivatives effectively reduced biofilm formation in E. coli, indicating a potential pathway for developing new antibacterials focused on virulence factors rather than outright bacterial killing .
- Cancer Cell Inhibition : Research into amino acid analogs has shown promising results in inhibiting cancer cell growth, suggesting that compounds like this compound could be further developed as therapeutic agents against breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
